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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of BAY1125976, a

selective, allosteric inhibitor of AKT1 and AKT2. The document synthesizes available data on

the compound's mechanism of action, in vitro and in vivo potency, and its effects on the

PI3K/AKT/mTOR signaling pathway.

Core Mechanism of Action
BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][2] It

binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of

inactive, non-phosphorylated AKT.[1][3] This binding prevents the conformational changes

necessary for activation, thereby inhibiting the crucial phosphorylation of AKT at Threonine 308

(Thr308) by PDK1 and at Serine 473 (Ser473).[1][4][5] Consequently, the downstream

signaling cascade is blocked.[6] Notably, BAY1125976 shows significantly weaker activity

against AKT3.[4][5]
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Caption: Mechanism of BAY1125976 in the PI3K/AKT/mTOR signaling pathway.
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In Vitro Efficacy
BAY1125976 has demonstrated potent anti-proliferative activity across a broad range of human

cancer cell lines.[1] Its efficacy is particularly pronounced in cell lines with activating mutations

in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN.[4][5] Luminal

breast cancer cell lines and prostate cancer cell lines expressing androgen receptors have

shown high sensitivity to the inhibitor.[1]

Biochemical Activity
In biochemical assays, BAY1125976 potently inhibits the activity of full-length AKT1 and AKT2.

[1][3]

Target IC50 (10 µM ATP) IC50 (2 mM ATP)

AKT1 5.2 nM 44 nM

AKT2 18 nM 36 nM

AKT3 427 nM Not Reported

Data sourced from Selleck

Chemicals product page.[2]

Cellular Proliferation
BAY1125976 demonstrates submicromolar IC50 values in inhibiting the proliferation of various

breast and prostate cancer cell lines.[2]
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Cell Line Cancer Type IC50 (Proliferation) Key Mutations

KPL-4 Breast Cancer Submicromolar PIK3CAH1047R

MCF7 Breast Cancer Submicromolar PIK3CAE545K

BT-474 Breast Cancer Submicromolar PIK3CAK111N

T47D Breast Cancer Submicromolar PIK3CAH1047R

ZR-75-1 Breast Cancer Submicromolar Not specified

EVSA-T Breast Cancer Submicromolar Not specified

MDA-MB-453 Breast Cancer Submicromolar PIK3CAH1047R

BT20 Breast Cancer Submicromolar PTEN null

LNCaP Prostate Cancer Submicromolar PTEN null

LAPC-4 Prostate Cancer Submicromolar AKT1E17K

IC50 values are

described as

submicromolar in the

cited literature.[2]

Specific mutations are

noted where available

from the search

results.[1][7]

In Vivo Efficacy
BAY1125976 has shown significant in vivo anti-tumor efficacy in multiple cell line-derived and

patient-derived xenograft (PDX) models.[1][3] Oral administration of the compound was well-

tolerated and resulted in dose-dependent tumor growth inhibition.[4][5]

Xenograft Model Efficacy
Strong anti-tumor activity has been observed in various xenograft models, particularly those

with activating mutations in the AKT pathway.[1][7]
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Xenograft
Model

Cancer Type
Key
Mutation(s)

Dosing
Regimen

Efficacy
Outcome (T/C
Ratio*)

KPL-4 Breast Cancer PIK3CAH1047R
25 or 50 mg/kg,

daily, p.o.

0.14 and 0.08,

respectively

MCF7 Breast Cancer PIK3CAE545K
25 or 50 mg/kg,

daily, p.o.

0.25 and 0.25,

respectively

HBCx-2 (PDX) Breast Cancer Not specified Not specified
Significant tumor

growth inhibition

LAPC-4 Prostate Cancer AKT1E17K Not specified
Good antitumor

efficacy

AXF 984 (PDX) Anal Cancer AKT1E17K
25 and 50 mg/kg,

daily, p.o.

Potent,

statistically

significant

antitumor

efficacy

T/C Ratio: Ratio

of the mean

tumor volume of

the treated group

to the mean

tumor volume of

the control

group.[2] Data

for HBCx-2 and

LAPC-4

described

qualitatively.[1][3]

Experimental Protocols
In Vitro Kinase Activity Assay
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This protocol outlines a typical procedure for assessing the inhibitory activity of BAY1125976
against AKT kinases.

Enzyme and Substrate Preparation: Recombinant full-length AKT1, AKT2, and AKT3

enzymes are used. A suitable peptide substrate is prepared in assay buffer.

Compound Dilution: BAY1125976 is serially diluted to various concentrations.

Assay Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.

The reaction is initiated by adding the compound dilutions.

Incubation: The reaction is incubated at a controlled temperature for a specified period to

allow for substrate phosphorylation.

Detection: The level of phosphorylated substrate is quantified using a suitable detection

method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™

Kinase Assay).

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the compound concentration.

Cell Proliferation Assay
This protocol describes a common method for evaluating the effect of BAY1125976 on cancer

cell proliferation.

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

and allowed to attach overnight.

Compound Treatment: Cells are treated with a range of concentrations of BAY1125976. A

vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,

such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or

resazurin-based assays.
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Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 values

are determined by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Study
This protocol provides a general workflow for assessing the anti-tumor efficacy of BAY1125976
in a mouse xenograft model.
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Caption: A typical experimental workflow for in vivo xenograft studies.
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[2]

Tumor Implantation: Human cancer cells or fragments from a patient-derived tumor are

implanted subcutaneously into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g.,

100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.

Drug Administration: BAY1125976 is administered orally (p.o.) at various doses, typically on

a daily schedule.[2][7]

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

Tumor volume is often calculated using the formula: (length x width²)/2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

maximum size or after a fixed duration.

Efficacy Evaluation: The primary efficacy endpoint is the tumor growth inhibition, often

expressed as the T/C ratio. Statistical analysis is performed to determine the significance of

the anti-tumor effect.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of

target engagement, such as measuring the levels of phosphorylated AKT (p-AKT) and

downstream markers like p-PRAS40.[6][7]

Combination Therapies
Preclinical studies have also explored the potential of BAY1125976 in combination with other

anti-cancer agents. Synergistic anti-proliferative effects were observed when combined with

anti-hormonal therapies in breast and prostate cancer cell lines, which translated to enhanced

in vivo efficacy.[4][5] Furthermore, combining BAY1125976 with radiation therapy resulted in

additive to synergistic effects, leading to significant delays in tumor growth.[4][5] Combination

with the bone-targeting agent Radium 223 in a breast cancer bone metastasis model also

showed a reduction in tumor and metastatic burden.[4]

Conclusion
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The preclinical data for BAY1125976 strongly support its profile as a potent, selective, and

orally bioavailable allosteric inhibitor of AKT1/2. It demonstrates significant anti-proliferative

activity in vitro and robust anti-tumor efficacy in vivo, particularly in cancers with an activated

PI3K/AKT/mTOR pathway. These findings provided a strong rationale for its clinical

development as a targeted therapy for relevant cancer patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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